

# Lipophilicity and blood-brain barrier passage of 2-FA

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## Compound of Interest

Compound Name: 2-Fluoroamphetamine

Cat. No.: B239227

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An In-Depth Technical Guide on the Lipophilicity and Blood-Brain Barrier Passage of **2-Fluoroamphetamine (2-FA)**

## Introduction

**2-Fluoroamphetamine (2-FA)** is a synthetic stimulant substance of the amphetamine class and a structural analog of amphetamine. For any compound intended to act on the central nervous system (CNS), two critical physicochemical properties are its lipophilicity and its ability to permeate the blood-brain barrier (BBB). The BBB is a highly selective, semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the CNS.<sup>[1][2]</sup>

In medicinal chemistry, the strategic replacement of a hydrogen atom with fluorine is a common practice to modulate a molecule's properties. This substitution often increases lipophilicity, a key factor in facilitating passage through the lipid-rich membranes of the BBB.<sup>[3]</sup> This guide provides a comprehensive technical overview of the lipophilicity of 2-FA, its theoretical potential for BBB passage, and the detailed experimental protocols used to measure these critical parameters for CNS drug candidates.

## Lipophilicity of 2-Fluoroamphetamine (2-FA)

Lipophilicity, the ability of a chemical compound to dissolve in fats, oils, and non-polar solvents, is a crucial parameter in drug discovery. It significantly influences the pharmacokinetic and pharmacodynamic properties of a drug, including its absorption, distribution, metabolism,

excretion (ADME), and its ability to traverse biological membranes.<sup>[4][5]</sup> The most common metric for lipophilicity is the octanol-water partition coefficient (logP), which quantifies the distribution of a compound in a biphasic system of n-octanol and water.

While specific experimental data for 2-FA is scarce in peer-reviewed literature, computational models provide estimations of its physicochemical properties. These calculated values suggest that 2-FA possesses moderate lipophilicity, a characteristic often associated with compounds capable of crossing the BBB.

## Data Presentation: Physicochemical Properties of 2-FA

The following table summarizes the computed quantitative data for 2-FA.

Property	Value	Method	Source
Molecular Formula	C <sub>9</sub> H <sub>12</sub> FN	-	<sup>[6][7]</sup>
Molecular Weight	153.20 g/mol	-	<sup>[6][7]</sup>
logP	1.715	Crippen Method	<sup>[6][8]</sup>
XLogP3-AA	1.8	XLogP3 3.0	<sup>[7]</sup>
Water Solubility (logS)	-2.57	Crippen Method	<sup>[6][8]</sup>

## Experimental Protocols for Lipophilicity Determination

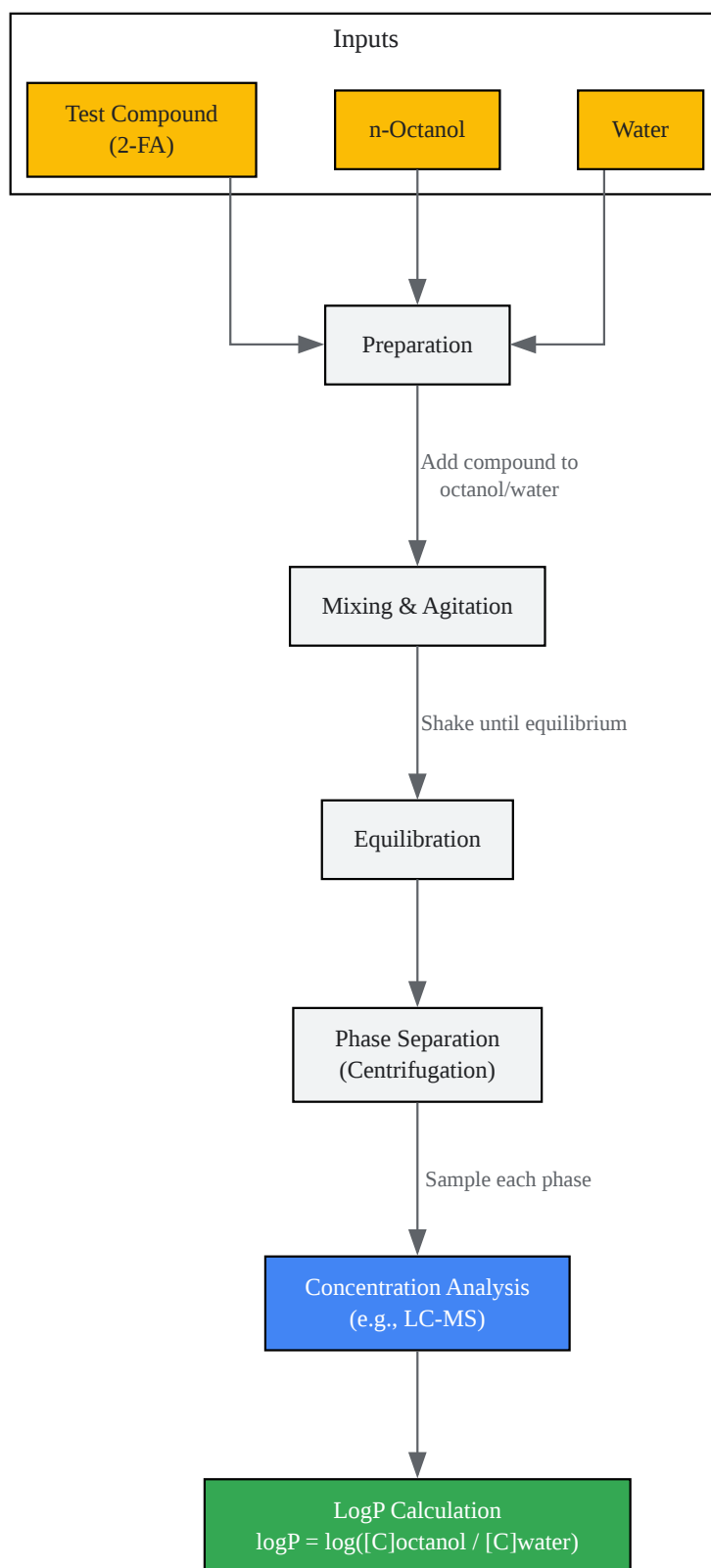
Accurate determination of lipophilicity is essential and is typically performed using well-established experimental methods.

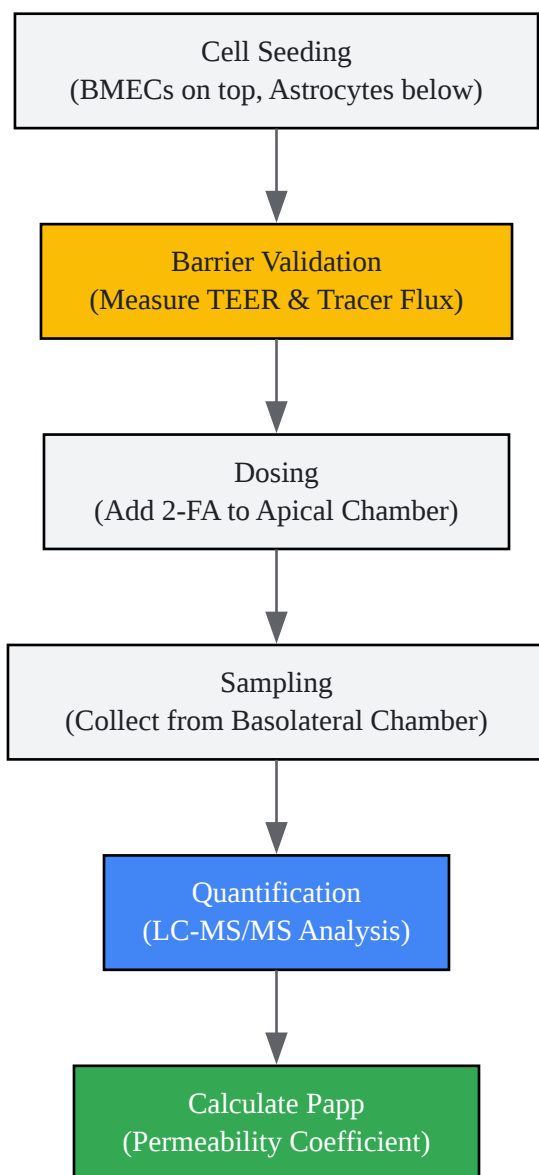
### Shake-Flask Method (OECD Guideline 107)

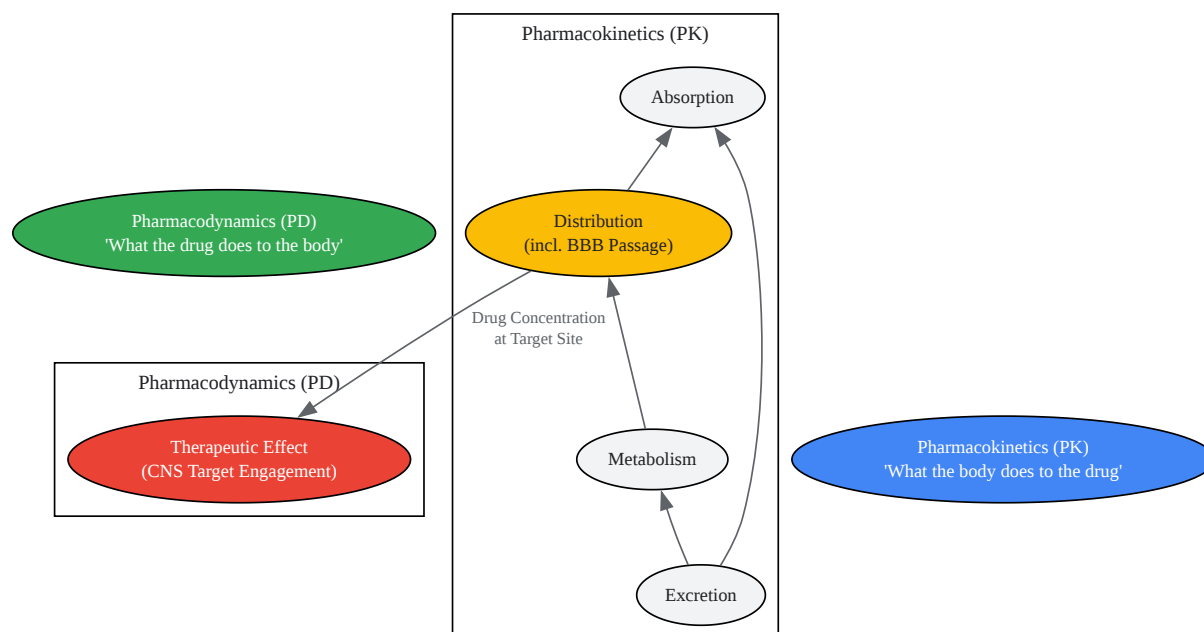
The shake-flask method is the "gold standard" for experimentally determining the partition coefficient (logP).<sup>[9]</sup> It directly measures the distribution of a compound between n-octanol and water.

Methodology:

- A solution of the test compound (e.g., 2-FA) is prepared in either n-octanol or water.
- Equal volumes of pre-saturated n-octanol and pre-saturated water are added to a vessel containing a known amount of the compound.
- The mixture is agitated (shaken) vigorously until equilibrium is reached, ensuring the compound has fully partitioned between the two phases. This can take several hours.<sup>[4]</sup>
- The mixture is then centrifuged to ensure complete separation of the octanol and water layers.
- The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV/Vis spectroscopy or Liquid Chromatography-Mass Spectrometry (LC-MS).<sup>[4]</sup>
- The partition coefficient,  $P$ , is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The final value is expressed as its base-10 logarithm ( $\log P$ ).







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